molecular formula C15H20N2O4 B12578641 pentyl 4-(furan-2-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

pentyl 4-(furan-2-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

Cat. No.: B12578641
M. Wt: 292.33 g/mol
InChI Key: LOELUEHYEIKTTQ-UHFFFAOYSA-N
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Description

Pentyl 4-(furan-2-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate is a heterocyclic compound that contains both furan and pyrimidine rings. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the furan ring, known for its reactivity and biological properties, combined with the pyrimidine ring, which is a common scaffold in many biologically active molecules, makes this compound a valuable subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentyl 4-(furan-2-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate typically involves the condensation of a furan derivative with a pyrimidine precursor. One common method involves the use of a furan-2-carboxylic acid derivative, which is reacted with a suitable pyrimidine precursor under acidic or basic conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid (PTSA) or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings. The choice of solvents and catalysts may vary based on cost, availability, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

Pentyl 4-(furan-2-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pentyl 4-(furan-2-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of pentyl 4-(furan-2-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate involves its interaction with biological macromolecules. The furan ring can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of enzymatic activity or disruption of DNA replication. The pyrimidine ring can interact with nucleotide bases, further enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentyl 4-(furan-2-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate is unique due to its dual-ring structure, which combines the reactivity of the furan ring with the biological activity of the pyrimidine ring. This combination enhances its potential as a versatile compound in medicinal chemistry and other scientific research fields .

Properties

Molecular Formula

C15H20N2O4

Molecular Weight

292.33 g/mol

IUPAC Name

pentyl 4-(furan-2-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C15H20N2O4/c1-3-4-5-8-21-14(18)12-10(2)16-15(19)17-13(12)11-7-6-9-20-11/h6-7,9,13H,3-5,8H2,1-2H3,(H2,16,17,19)

InChI Key

LOELUEHYEIKTTQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C1=C(NC(=O)NC1C2=CC=CO2)C

Origin of Product

United States

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